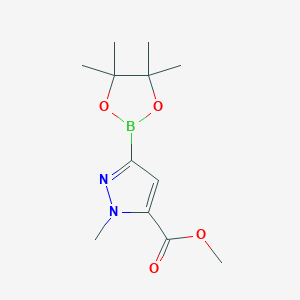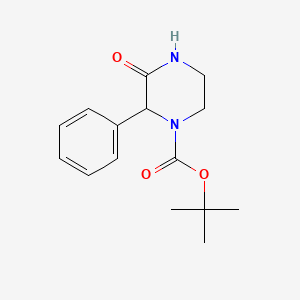
4-氯-3-氟吡啶甲酸甲酯
描述
Methyl 4-chloro-3-fluoropicolinate is an organic compound with the CAS Number: 1034921-05-5 . It has a molecular weight of 189.57 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
Methyl 4-chloro-3-fluoropicolinate is a solid substance . It has a boiling point of 267.7±40.0°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8°C .科学研究应用
Agriculture: Pesticide Synthesis
Methyl 4-chloro-3-fluoropicolinate is utilized in the synthesis of various pesticides. Its molecular structure allows for the creation of compounds that can disrupt the life cycle of pests, offering protection for crops without harming the plants themselves .
Pharmaceuticals: Drug Development
In pharmaceuticals, this compound serves as a building block for creating molecules with potential medicinal properties. It’s particularly valuable in the development of new drugs due to its ability to easily react with other substances, forming stable medicinal compounds .
Material Science: Polymer Production
The chemical properties of Methyl 4-chloro-3-fluoropicolinate make it suitable for the production of specialized polymers. These polymers can have unique characteristics such as increased resistance to heat and chemical reactions, making them ideal for industrial applications .
Chemical Synthesis: Organic Reactions
This compound is a key reagent in various organic synthesis reactions. It’s used to introduce fluorine-containing functional groups into organic molecules, which is a crucial step in the synthesis of complex chemical compounds .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, Methyl 4-chloro-3-fluoropicolinate can be used as a standard in chromatography techniques. Its well-defined physical and chemical properties allow for accurate calibration of analytical instruments, ensuring precise measurement of substances .
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
methyl 4-chloro-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROPLWMUGCPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-fluoropicolinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

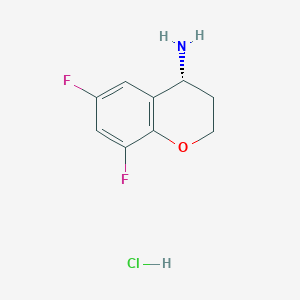

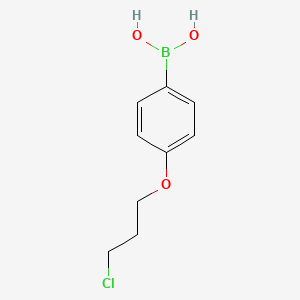
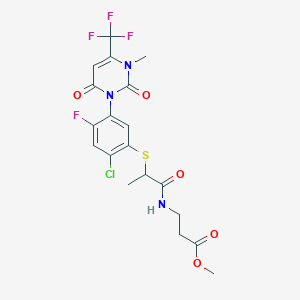

![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)
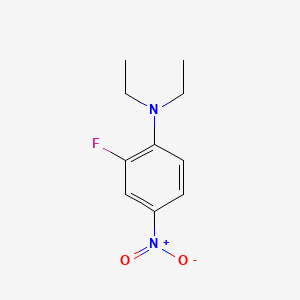



![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)

